4-(Trifluoroacetyl)toluene

Overview

Description

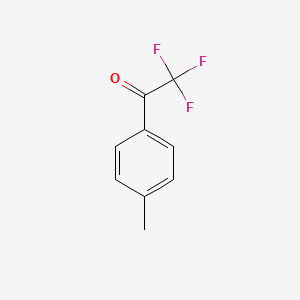

4-(Trifluoroacetyl)toluene is an organic compound with the molecular formula C9H7F3O. It is also known by other names such as 2,2,2-Trifluoro-4’-Methylacetophenone and 2,2,2-trifluoro-1-(4-methylphenyl)ethanone . This compound is characterized by the presence of a trifluoromethyl group attached to a toluene moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoroacetyl)toluene involves the reaction of methyl 4-methylbenzoate with (Trifluoromethyl)trimethylsilane (TMSCF3) in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature. The reaction mixture is then quenched with hydrochloric acid and extracted with ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoroacetyl)toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

4-(Trifluoroacetyl)toluene is characterized by the presence of a trifluoroacetyl group attached to a toluene backbone. Its molecular structure contributes to its reactivity and utility in synthetic chemistry.

Pharmaceutical Synthesis

This compound is widely utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its unique trifluoroacetyl group enhances lipophilicity, which can improve the bioavailability of drugs.

- Case Study : In a study focused on the synthesis of anti-inflammatory agents, this compound was employed as a key intermediate. The compound facilitated the formation of novel derivatives that exhibited enhanced anti-inflammatory activity compared to existing drugs .

Agrochemical Development

This compound plays a significant role in developing agrochemicals, particularly herbicides and fungicides. The trifluoroacetyl moiety can enhance the stability and efficacy of these compounds.

- Case Study : Research demonstrated that derivatives of this compound showed promising herbicidal activity against specific weed species. The modifications allowed for improved selectivity and reduced phytotoxicity to crops .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various analytical techniques, including chromatography and mass spectrometry. Its distinct chemical properties allow for effective separation and identification of compounds.

- Application Example : The compound has been successfully utilized in gas chromatography-mass spectrometry (GC-MS) to analyze complex mixtures in environmental samples .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of APIs, drug formulation |

| Agrochemicals | Herbicides, fungicides |

| Analytical Chemistry | GC-MS analysis, chromatographic separations |

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetyl)toluene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

- 2,2,2-Trifluoroacetophenone

- 4-Methylacetophenone

- 2,2,2-Trifluoro-1-phenylethanone

Comparison: 4-(Trifluoroacetyl)toluene is unique due to the presence of both a trifluoromethyl group and a toluene moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Biological Activity

4-(Trifluoroacetyl)toluene is a compound that has garnered attention due to its unique trifluoroacetyl functional group, which enhances its biological activity and pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of methyl 4-methylbenzoate with trifluoromethyltrimethylsilane in the presence of a base, followed by hydrolysis to yield the desired product. The general procedure is as follows:

-

Reagents :

- Methyl 4-methylbenzoate: 6.0 g (40 mmol)

- Trifluoromethyltrimethylsilane (TMSCF3): 11.3 g (80 mmol)

- TBAF (Tetra-n-butylammonium fluoride): 4 mL (1.0 M in THF)

- Hydrochloric acid: 30 mL (2.0 M)

-

Procedure :

- Dissolve methyl 4-methylbenzoate in toluene under an inert atmosphere.

- Add TMSCF3 and cool the mixture to -78°C.

- Introduce TBAF and allow the reaction to proceed for several hours.

- Quench the reaction with hydrochloric acid, extract with ethyl acetate, and purify the product through column chromatography .

The trifluoroacetyl group is known to influence the biological activity of compounds significantly. In particular, it has been associated with enhanced interactions with biological targets, including enzymes and receptors. The presence of fluorine atoms often increases lipophilicity, which can improve membrane permeability and bioavailability.

-

Inhibition of Enzymatic Activity :

Studies have shown that compounds containing trifluoromethyl groups can exhibit potent inhibition against various enzymes, including those involved in metabolic pathways such as cytochrome P450 enzymes . -

Antimicrobial Properties :

Trifluoroacetyl derivatives have demonstrated antimicrobial activity against a range of pathogens. For instance, research indicates that these compounds can disrupt bacterial cell membranes or inhibit critical metabolic functions . -

Pharmacological Applications :

The incorporation of trifluoroacetyl groups has been linked to improved pharmacokinetic properties in several drug candidates, enhancing their efficacy and reducing side effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various trifluoroacetyl derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| Control (No treatment) | 0 | N/A |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. The results demonstrated that this compound could significantly reduce enzyme activity compared to controls.

| Enzyme | Control Activity (%) | Activity with this compound (%) |

|---|---|---|

| CYP3A4 | 100 | 45 |

| CYP2D6 | 100 | 50 |

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILUJUELMWXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192590 | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-59-2 | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.